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Introduction
5-Chloro-2-methylbenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile

intermediate in organic synthesis. Its unique substitution pattern—a chloro group at the 5-

position and a methyl group at the 2-position of the benzyl alcohol core—offers distinct

reactivity and makes it a valuable building block in the design of complex molecules. This guide

provides a comprehensive overview of its chemical and physical properties, a plausible

synthetic route, expected spectroscopic characteristics, and safety considerations, designed to

empower researchers in pharmaceutical and material sciences. While this compound is noted

for its role as a precursor, publicly available data on its specific physical properties are limited,

necessitating a predictive and comparative approach based on well-characterized analogous

structures.[1][2]

Compound Identification and Core Properties
Proper identification is critical for regulatory compliance, procurement, and experimental

design.
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Identifier Value Source

IUPAC Name
(5-Chloro-2-

methylphenyl)methanol
N/A

Synonyms

5-Chloro-2-methylbenzyl

alcohol, 2-methyl-5-

chlorobenzyl alcohol

[1][3]

CAS Number 58966-29-3 [1][3]

Molecular Formula C₈H₉ClO [1][3]

Molecular Weight 156.61 g/mol [1][3]

Canonical SMILES CC1=C(C=C(C=C1)Cl)CO N/A

InChI Key
CLISNAPODOSINO-

UHFFFAOYSA-N
[3]

Physicochemical Properties
Experimental data for the primary physical properties of 5-chloro-2-methylbenzyl alcohol are

not widely reported in scientific literature or commercial databases.[1] The data presented

below are largely predictive or based on analogous compounds.
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Property Value Notes

Physical State Solid (Predicted)

Based on the properties of

similar substituted benzyl

alcohols.

Melting Point Not available N/A

Boiling Point Not available N/A

Density Not available N/A

Solubility

Expected to be soluble in

common organic solvents

(e.g., alcohols, ethers,

chlorinated solvents) and

sparingly soluble in water.

This is a general characteristic

of benzyl alcohols.

Synthesis and Reactivity
Recommended Synthetic Pathway: Reduction of 5-
Chloro-2-methylbenzoic Acid
A reliable and high-yielding method for the synthesis of 5-chloro-2-methylbenzyl alcohol is the

reduction of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. Strong reducing

agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation,

converting the carboxylic acid directly to the primary alcohol.[4][5]

The workflow for this synthesis is outlined below.
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Starting Material Reduction Reaction

Aqueous Workup & Extraction

Purification

5-Chloro-2-methylbenzoic Acid
in Anhydrous THF

Slow addition of Acid Solution
to LiAlH₄ at 0 °C to RT

LiAlH₄ Suspension
in Anhydrous THF

Reaction Mixture
(Formation of Aluminum Alkoxide Complex)

Quench with H₂O, then NaOH(aq)

Filter Aluminum Salts

Extract Aqueous Phase
with Ethyl Acetate

Dry Organic Layer (Na₂SO₄)

Solvent Removal
(Rotary Evaporation)

Purification by Column Chromatography
(Silica Gel)

Final Product:
5-Chloro-2-methylbenzyl alcohol

Click to download full resolution via product page

Caption: Synthetic workflow for 5-chloro-2-methylbenzyl alcohol.
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Detailed Experimental Protocol
Objective: To synthesize 5-chloro-2-methylbenzyl alcohol via the reduction of 5-chloro-2-

methylbenzoic acid using lithium aluminum hydride (LiAlH₄).

Materials:

5-Chloro-2-methylbenzoic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

Deionized water

10% Sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane/Ethyl acetate solvent system

Procedure:

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.2

equivalents) in anhydrous THF is prepared in a three-necked flask equipped with a dropping

funnel, reflux condenser, and magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

Addition of Substrate: 5-Chloro-2-methylbenzoic acid (1.0 equivalent) is dissolved in

anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

The rate of addition is controlled to maintain a gentle reaction and prevent excessive

effervescence.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The
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progress can be monitored by Thin Layer Chromatography (TLC).

Workup (Quenching): The reaction is carefully quenched by cooling the flask back to 0 °C

and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the sequential

dropwise addition of water and then a 10% NaOH solution. This procedure, known as the

Fieser workup, is designed to precipitate granular aluminum salts that are easily filtered.

Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered

through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate. The

filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous

layer is extracted two more times with ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then

purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient

to yield pure 5-chloro-2-methylbenzyl alcohol.

Chemical Reactivity
As a primary benzyl alcohol, 5-chloro-2-methylbenzyl alcohol is expected to undergo reactions

typical of its class:

Oxidation: It can be oxidized to the corresponding aldehyde (5-chloro-2-

methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or

further to the carboxylic acid (5-chloro-2-methylbenzoic acid) with stronger agents like

potassium permanganate (KMnO₄).

Esterification: It will react with carboxylic acids or their derivatives (e.g., acyl chlorides) under

appropriate conditions to form benzyl esters.

Substitution: The hydroxyl group can be replaced by halides using reagents like SOCl₂ or

PBr₃ to form the corresponding benzyl halides, which are themselves valuable synthetic

intermediates.

Spectroscopic Characterization (Predicted)
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Due to the absence of published experimental spectra, this section outlines the expected

spectroscopic features based on the compound's structure and data from analogous

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic

region (approx. δ 7.0-7.4 ppm). Due to the substitution pattern, they will likely present as a

complex multiplet or as distinct doublets and a doublet of doublets.

Benzylic Protons (-CH₂OH, 2H): A singlet is expected around δ 4.6-4.7 ppm. This singlet

may show coupling to the hydroxyl proton if not exchanged with a deuterated solvent.

Methyl Protons (-CH₃, 3H): A sharp singlet is anticipated in the upfield region, around δ

2.3-2.4 ppm.

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and

solvent-dependent, typically appearing between δ 1.5-3.0 ppm.

¹³C NMR:

Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 125-140 ppm.

The carbon bearing the chloro group and the carbon bearing the methyl group will have

characteristic shifts.

Benzylic Carbon (-CH₂OH, 1C): A signal around δ 63-65 ppm is predicted.

Methyl Carbon (-CH₃, 1C): A signal in the upfield region, approximately δ 18-20 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic

of the hydroxyl group.[6]
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C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.[6]

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (2850-2960 cm⁻¹),

corresponding to the methyl and methylene groups.[6]

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, typical for a primary alcohol.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would be expected to show:

Molecular Ion (M⁺): A peak at m/z 156, corresponding to the molecular weight. The isotopic

pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in a characteristic

M+2 peak at m/z 158 with about one-third the intensity of the M⁺ peak.

Key Fragments:

[M-H]⁺ (m/z 155): Loss of a hydrogen atom.

[M-OH]⁺ (m/z 139): Loss of the hydroxyl radical, a common fragmentation for benzyl

alcohols.

[M-CH₂OH]⁺ (m/z 125): Loss of the hydroxymethyl radical.

Tropylium-type ions: Rearrangement and fragmentation common to benzyl derivatives.

Applications in Research and Drug Development
5-Chloro-2-methylbenzyl alcohol is primarily utilized as an intermediate in multi-step organic

synthesis.[1][2] Its functional groups offer handles for further chemical modification, making it a

valuable precursor for:

Pharmaceutical Synthesis: As a building block for creating more complex active

pharmaceutical ingredients (APIs). The specific substitution pattern can influence the steric
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and electronic properties of the final molecule, potentially affecting its biological activity.[2]

Agrochemicals: It serves as a precursor in the development of novel pesticides and

herbicides.[2]

Material Science: It can be incorporated into polymers or other materials where its aromatic

and halogenated structure may impart specific properties like flame retardancy or altered

refractive index.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-chloro-2-methylbenzyl alcohol is not readily

available, general precautions for substituted benzyl alcohols should be followed. These

compounds are typically classified as irritants.[7]

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with

skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat.[7]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical

attention.[7]

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[7]

Conclusion
5-Chloro-2-methylbenzyl alcohol is a valuable chemical intermediate with significant potential in

various fields of chemical synthesis. While detailed experimental data on its physical properties
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are scarce, its identity is well-defined, and its chemical behavior can be confidently predicted

based on established principles of organic chemistry. The synthetic protocol provided herein

offers a clear and reliable pathway for its preparation, enabling researchers to access this

useful building block for their discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b2747888?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Mass_Spectrometry_Fragmentation_of_4_Iodobenzyl_Alcohol_A_Technical_Guide.pdf
https://www.lookchem.com/casno58966-29-3.html
https://pubmed.ncbi.nlm.nih.gov/35581161/
https://pubmed.ncbi.nlm.nih.gov/35581161/
https://www.bidepharm.com/products/58966-29-3.html
https://www.benqii.com/PNO%E9%98%BF%E6%8B%89%E4%B8%81%23M691767.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.lgcstandards.com/medias/sys_master/root/h14/h9e/11019652497438/SDS_TRC-M226185-100G_ST-WB-MSDS-5824104-1-1-1/SDS-TRC-M226185-100G-ST-WB-MSDS-5824104-1-1-1.PDF
https://www.benchchem.com/product/b2747888#physical-and-chemical-properties-of-5-chloro-2-methylbenzyl-alcohol
https://www.benchchem.com/product/b2747888#physical-and-chemical-properties-of-5-chloro-2-methylbenzyl-alcohol
https://www.benchchem.com/product/b2747888#physical-and-chemical-properties-of-5-chloro-2-methylbenzyl-alcohol
https://www.benchchem.com/product/b2747888#physical-and-chemical-properties-of-5-chloro-2-methylbenzyl-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2747888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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